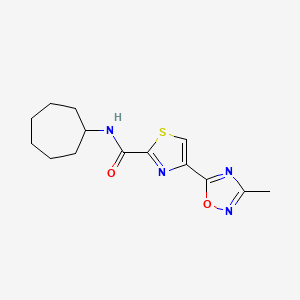

![molecular formula C14H16N2O3 B2896461 N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide CAS No. 2459725-81-4](/img/structure/B2896461.png)

N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

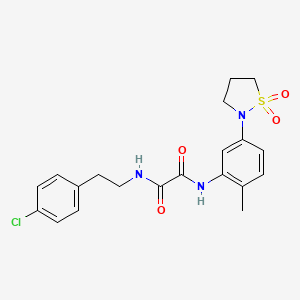

“N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and an amide group, which is a key functional group in proteins and other important biological molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and an amide group. The morpholine ring provides basicity and potential hydrogen bonding features. The phenyl ring is a common structural motif in many organic compounds and can participate in π-π stacking interactions. The amide group can act as a hydrogen bond donor and acceptor .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability would be influenced by the presence and position of the functional groups within the molecule .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study highlighted the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis. This process involved the reaction of enaminones with urea and substituted benzaldehydes, demonstrating an efficient method for producing these compounds with good yield (Bhat et al., 2018).

Biological Activities

Research into the anti-inflammatory properties of ibuprofen analogs synthesized from N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and condensed with compounds including morpholine, indicated potent anti-inflammatory activity in some of the synthesized compounds (Rajasekaran et al., 1999).

Another study focused on the synthesis and anticonvulsant activity of novel enaminones from cyclic beta-dicarbonyl precursors condensed with morpholine, among others. Several compounds exhibited potent anticonvulsant activity with a significant lack of neurotoxicity, highlighting their potential therapeutic applications (Edafiogho et al., 1992).

Chemical Reactions and Mechanisms

The catalytic formation of a carbon-nitrogen bond at the beta position of saturated ketones using morpholine demonstrated the potential for creating beta-enaminones, highlighting the versatility of morpholine in facilitating complex chemical reactions (Ueno et al., 2009).

Antimicrobial and Antitumor Activities

The synthesis of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives via the Mannich base method and their subsequent screening for antimicrobial activity revealed significant antibacterial and antifungal properties. Particularly, one derivative showed high antibacterial activity against Streptococcus epidermidis, suggesting potential for developing new antimicrobial agents (Idhayadhulla et al., 2014).

Research into the antiproliferative activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide against cancer cell lines highlighted its potential as a therapeutic agent. The compound showed effective inhibition of cancer cell proliferation, demonstrating the application of morpholine derivatives in cancer treatment (Lu et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-13(17)15-12-5-3-11(4-6-12)14(18)16-7-9-19-10-8-16/h2-6H,1,7-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHWKZVZHFHETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2896378.png)

![1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2896381.png)

![3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2896383.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2896387.png)

![2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B2896390.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2896393.png)

![N-[4-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2896396.png)

![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)